4-Bromo-6-methoxyquinoline-3-carbonitrile CAS 872714-52-8
4-Bromo-6-methoxyquinoline-3-carbonitrile CAS 872714-52-8
An In-depth Technical Guide to 4-Bromo-6-methoxyquinoline-3-carbonitrile
Abstract
This technical guide provides a comprehensive scientific overview of 4-Bromo-6-methoxyquinoline-3-carbonitrile (CAS 872714-52-8), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of this molecule—featuring a methoxy group, a strategically placed bromine atom, and a nitrile pharmacophore—presents a versatile platform for the synthesis of novel molecular entities. This document outlines the compound's physicochemical properties, proposes a robust synthetic pathway based on established chemical principles, details its key reactivity for lead optimization, and discusses its potential applications in oncology and antimicrobial research. All protocols and claims are substantiated with references to authoritative chemical literature.
Strategic Importance in Medicinal Chemistry
The quinoline ring system is a cornerstone of drug discovery, renowned for its presence in compounds with a vast range of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] The title compound, 4-Bromo-6-methoxyquinoline-3-carbonitrile, is a highly functionalized derivative poised for exploitation in chemical biology and pharmaceutical development. Its strategic value can be deconstructed by analyzing its key functional groups:
-
6-Methoxy Group: This electron-donating group modifies the electronic properties of the quinoline core, influencing its binding characteristics and metabolic stability. Methoxy-substituted quinolines are integral to various biologically active molecules.[5][6]
-
4-Bromo Substituent: The bromine atom at the C4 position is a critical synthetic handle. It is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a diverse array of aryl, heteroaryl, or alkyl groups to build molecular complexity.[7][8][9] This is a foundational strategy in modern lead optimization campaigns.
-
3-Carbonitrile Group: The nitrile moiety is a bioisostere for various functional groups and can act as a key pharmacophore, participating in hydrogen bonding or other critical interactions within a biological target's active site. Over 30 nitrile-containing pharmaceuticals are currently prescribed, attesting to the biocompatibility and efficacy of this functional group.[10]
This unique combination of functionalities makes 4-Bromo-6-methoxyquinoline-3-carbonitrile a valuable building block for creating libraries of novel compounds aimed at a range of therapeutic targets.
Physicochemical and Structural Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably computed based on its structure. These parameters are essential for planning reactions, assessing solubility, and predicting pharmacokinetic behavior.
| Property | Value | Source |
| CAS Number | 872714-52-8 | - |
| Molecular Formula | C₁₁H₇BrN₂O | (Derived) |
| Molecular Weight | 263.10 g/mol | (Derived) |
| IUPAC Name | 4-bromo-6-methoxyquinoline-3-carbonitrile | (Derived) |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2C#N)Br | (Derived) |
| Polar Surface Area | 49.8 Ų | (Computed) |
| Hydrogen Bond Donors | 0 | (Computed) |
| Hydrogen Bond Acceptors | 3 | (Computed) |
| LogP | 2.9 - 3.2 | (Estimated) |
Proposed Synthetic Strategy
A logical and efficient synthesis of 4-Bromo-6-methoxyquinoline-3-carbonitrile can be devised from readily available starting materials. The Vilsmeier-Haack reaction is a powerful method for the one-pot cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines, which serve as key intermediates.[11][12] Subsequent conversion of the formyl group to a nitrile, followed by halogenation, presents a plausible pathway. An alternative, and perhaps more direct, route involves using a precursor already containing the cyano group.
Below is a proposed workflow starting from 4-methoxyaniline.
Detailed Experimental Protocols (Proposed)
The following protocols are adapted from established procedures for similar transformations and serve as a robust starting point for laboratory synthesis.
Protocol 1: Synthesis of N-(4-methoxyphenyl)acetamide (Precursor)
-
Rationale: This standard acylation protects the aniline nitrogen and provides the necessary acetamide structure for the subsequent Vilsmeier-Haack cyclization.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 1 hour.[13]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven to yield the product.
Protocol 2: Vilsmeier-Haack Cyclization to 2-Chloro-6-methoxyquinoline-3-carbaldehyde
-
Causality: The Vilsmeier reagent (chloroiminium salt), formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[11] It attacks the electron-rich aromatic ring of the acetanilide, and the subsequent cyclization and dehydration, driven by POCl₃, form the quinoline ring. The use of POCl₃ also provides the chloride ion to yield the 2-chloro derivative.
-
In a three-neck flask fitted with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (5.0 eq) and cool to 0-5 °C in an ice bath.
-
Add POCl₃ (3.0 eq) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise to the cold reagent mixture.
-
After the addition is complete, heat the mixture to 80-90 °C and maintain for 4-6 hours.[13]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified product.
Protocol 3: Conversion to 4-Bromo-6-methoxyquinoline-3-carbonitrile
-
Rationale: This proposed two-step, one-pot transformation would first convert the intermediate aldehyde to a nitrile. The subsequent treatment with a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) would then replace the 2-chloro group with a bromine atom and potentially introduce a bromine at the activated C4 position, although direct C-H bromination might require specific conditions. A more controlled approach may be necessary. Self-Validation Note: The final bromination step may require optimization. An alternative could involve converting the 2-chloro intermediate to a 2-hydroxy (quinolone) species, which can then be treated with POBr₃ to install the 4-bromo group.
-
To a solution of 2-Chloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent, add hydroxylamine hydrochloride (1.2 eq) and heat to form the oxime.
-
After oxime formation is complete (monitored by TLC), add a dehydrating agent such as acetic anhydride and heat to reflux to form the nitrile.
-
Cool the mixture, remove the solvent under reduced pressure, and add phosphorus oxybromide (POBr₃) (excess).
-
Heat the mixture to reflux for 3-5 hours.[14]
-
After cooling, quench the reaction by slowly pouring it onto ice. Neutralize and extract the product with an organic solvent like dichloromethane.
-
Purify the crude product via column chromatography on silica gel to yield 4-Bromo-6-methoxyquinoline-3-carbonitrile.
Chemical Reactivity and Lead Optimization Pathways
The true utility of 4-Bromo-6-methoxyquinoline-3-carbonitrile lies in its potential for diversification. The C4-bromo group is the primary site for derivatization, enabling the synthesis of a large library of analogues for structure-activity relationship (SAR) studies.
Protocol 4: Representative Suzuki-Miyaura Cross-Coupling
-
Trustworthiness: This protocol is based on well-established conditions for the Suzuki-Miyaura coupling of aryl halides and is a self-validating system for assessing the reactivity of the C-Br bond.[8][15] Successful coupling confirms the utility of the substrate as a synthetic intermediate.
-
To an oven-dried Schlenk flask, add 4-Bromo-6-methoxyquinoline-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the coupled product.
Potential Applications in Drug Discovery
The structural motifs within 4-Bromo-6-methoxyquinoline-3-carbonitrile suggest several promising avenues for therapeutic research.
-
Anticancer Agents: The quinoline scaffold is present in numerous anticancer agents that function through mechanisms like topoisomerase inhibition or protein kinase inhibition.[1][3] The planar nature of the quinoline ring is suitable for DNA intercalation, a mechanism employed by topoisomerase poisons.[1] Derivatization via Suzuki coupling could introduce pharmacophores that target the active sites of kinases, a proven strategy in modern oncology.
-
Antimicrobial Agents: Research has demonstrated that 6-methoxyquinoline-3-carbonitrile derivatives possess moderate to potent antimicrobial and antifungal activities.[16] The introduction of varied lipophilic or electron-withdrawing/donating groups at the C4 position could significantly enhance this activity against both Gram-positive and Gram-negative bacteria.
Safety and Handling
No specific safety data exists for the title compound. However, based on structurally similar molecules such as 4-bromo-6-methoxyquinoline and 6-bromo-4-chloro-quinoline-3-carbonitrile, the following hazards should be assumed.[17][18]
| Hazard Class | GHS Classification | Precautionary Statements |
| Acute Toxicity | Warning: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | P261, P264, P270, P280 |
| Skin Irritation | Warning: H315 (Causes skin irritation) | P302+P352, P332+P313 |
| Eye Irritation | Danger/Warning: H318/H319 (Causes serious eye damage/irritation) | P280, P305+P351+P338 |
| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) | P271, P304+P340 |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
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